(E)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one
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Description
(E)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C27H32N2O7 and its molecular weight is 496.56. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research has focused on the synthesis and characterization of pyrrole derivatives, including the study of ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (EFADPC) through aldol condensation processes. This compound, similar in structure to the requested molecule, has been analyzed using spectroscopic methods (FT–IR, 1H NMR, UV–visible) and quantum chemical calculations. Studies have detailed the molecular electrostatic potential surface (MEP), natural bond orbital (NBO) interactions, and vibrational analyses, indicating the compound's potential for forming dimer structures with multiple interactions (Singh et al., 2014).
Computational Study Insights
The computational study of EFADPC offers insights into the molecule's electronic structure, suggesting its utility in further chemical reactions to synthesize heterocyclic compounds like oxiranes, oxazoles, pyrazoles, pyridines, pyrimidines, and pyrans. The quantum theory of atoms in molecules (QTAIM) and experimental data provide a comprehensive understanding of the molecule's reactive sites, paving the way for its application in diverse chemical syntheses (Singh et al., 2014).
Potential Biological Activities
While direct studies on the specific biological activities of "(E)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one" are not available, related research on pyrrole derivatives hints at the potential for exploring such molecules in biological contexts. For instance, the molecular docking study of novel synthesized pyrazole derivatives, which share structural similarities with the requested compound, indicated antimicrobial activities against Staphylococcus aureus and Escherichia coli, showcasing the potential for antimicrobial application of similar compounds (Khumar et al., 2018).
Properties
IUPAC Name |
3-[(E)-3-(furan-2-yl)prop-2-enoyl]-4-hydroxy-2-(3-methoxy-4-propoxyphenyl)-1-(2-morpholin-4-ylethyl)-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O7/c1-3-14-36-22-9-6-19(18-23(22)33-2)25-24(21(30)8-7-20-5-4-15-35-20)26(31)27(32)29(25)11-10-28-12-16-34-17-13-28/h4-9,15,18,25,31H,3,10-14,16-17H2,1-2H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUUHGOOEBBHKMI-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2C(=C(C(=O)N2CCN3CCOCC3)O)C(=O)C=CC4=CC=CO4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)C2C(=C(C(=O)N2CCN3CCOCC3)O)C(=O)/C=C/C4=CC=CO4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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